molecular formula C14H20BrNO4 B2989166 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)-5-methoxybenzamide CAS No. 2034540-45-7

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)-5-methoxybenzamide

Cat. No.: B2989166
CAS No.: 2034540-45-7
M. Wt: 346.221
InChI Key: MAPCLKALWUWOEU-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,3-dimethoxy-2-methylpropyl)-5-methoxybenzamide (CAS 2034540-45-7) is a synthetic benzamide derivative characterized by its brominated aromatic core and methoxy-substituted propyl side chain . With the molecular formula C14H20BrNO4 and a molecular weight of 346.22 g/mol, this compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for the synthesis of biologically active molecules . Its well-defined molecular architecture, featuring electron-rich methoxy groups and a reactive bromine substituent, enhances its utility in cross-coupling reactions and allows for precise further functionalization, facilitating the development of targeted compounds in medicinal chemistry and material science . The compound exhibits moderate stability under standard conditions, making it suitable for controlled synthetic applications . Structurally related brominated and methoxylated benzamide compounds have demonstrated significant research value in various fields. For instance, similar compounds are investigated as high-affinity antagonists for dopamine receptors in neuroimaging studies , while other benzamide derivatives with methoxy and bromo substitutions have shown potent antiproliferative activity against human tumor cell lines and function as inhibitors of tubulin polymerization, acting at the colchicine binding site . This highlights the potential of this chemical scaffold in developing new therapeutic agents and biochemical tools. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4/c1-14(20-4,9-18-2)8-16-13(17)11-7-10(19-3)5-6-12(11)15/h5-7H,8-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPCLKALWUWOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)-5-methoxybenzamide is a member of the benzamide class, known for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antioxidative properties.

Chemical Structure

The molecular formula of this compound is C15H20BrN1O4C_{15}H_{20}BrN_{1}O_{4} with a molecular weight of approximately 356.23 g/mol. The compound features a bromine atom and multiple methoxy groups that may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Recent studies have shown that derivatives of benzamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values ranging from 1.2 μM to 5.3 μM against MCF-7 breast cancer cells, indicating potent anticancer potential .

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Benzamide Derivative AMCF-73.1
Benzamide Derivative BHCT 1163.7

2. Antibacterial Activity

The antibacterial properties of benzamide derivatives have been explored, particularly against Gram-positive bacteria. In vitro studies indicate that certain compounds exhibit effective minimum inhibitory concentrations (MIC) against strains such as Enterococcus faecalis. For example, a related compound showed an MIC of 8 μM against this strain .

3. Antioxidative Activity

Antioxidative activity is another critical aspect of the biological profile of benzamide derivatives. Compounds with methoxy and hydroxy substitutions have been shown to enhance antioxidative capacity significantly, outperforming standard antioxidants like butylated hydroxytoluene (BHT) in various assays .

Case Studies

Study on Antiproliferative Effects:
A study evaluated the antiproliferative effects of several N-substituted benzamides on cancer cell lines. The compound's structural modifications were found to influence its activity significantly. The introduction of methoxy groups was correlated with increased potency against the MCF-7 line .

Study on Antibacterial Properties:
Another investigation focused on the antibacterial efficacy of methoxy-substituted benzamides against E. faecalis and other pathogens. The results indicated that compounds with specific substitutions could inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating bacterial infections .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure N-Substituent Key Functional Groups
Target Compound 2-Bromo-5-methoxybenzamide 2,3-Dimethoxy-2-methylpropyl Br, OCH₃, CONHR (branched alkyl)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide 2-Hydroxy-1,1-dimethylethyl OH, CH₃, CONHR (linear alkyl)
5-Bromo-N-(2-isobutyl-1,3-dioxo-isoindol-5-yl)-2-methoxybenzamide 5-Bromo-2-methoxybenzamide Isoindol-5-yl with 2-isobutyl-1,3-dioxo Br, OCH₃, CONHR (heterocyclic)
2-Bromo-N-(1-(4-bromophenyl)-2-oxo-ethyl)-5-methoxybenzamide 2-Bromo-5-methoxybenzamide 1-(4-Bromophenyl)-2-oxo-ethyl Br (×2), OCH₃, CONHR (aryl ketone)
2-Bromo-N-(2-(tert-butylamino)-2-oxoethyl)-5-methoxybenzamide 2-Bromo-5-methoxybenzamide 2-(tert-Butylamino)-2-oxoethyl Br, OCH₃, CONHR (urea-like)

Physicochemical Properties

Melting Points and Chromatographic Behavior

  • Example: 2-Bromo-N-(1-(4-bromophenyl)-2-oxoethyl)-5-methoxybenzamide (mp: 191–192°C, Rf = 0.48) . Contrast: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide likely has a lower mp due to its polar hydroxy group .

Molecular Weight and Lipophilicity

  • The dimethoxypropyl substituent in the target compound increases molecular weight (~377–400 g/mol estimated) and lipophilicity compared to hydroxy- or urea-containing analogs (e.g., 375.0570 g/mol for a tert-butylamino analog ).

Reactivity in Functionalization Reactions

  • Bromine Reactivity : The 2-bromo group enables cross-coupling (e.g., Suzuki) or nucleophilic substitution, similar to ’s fluoropyridine-based bromoacetamide reagent .
  • Directing Groups : Unlike N,O-bidentate groups in , the target’s dimethoxypropyl group may act as a steric hindrance in metal-catalyzed C–H activation .

Q & A

Q. What are the established synthetic routes for 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)-5-methoxybenzamide?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or multi-step functionalization of the benzamide core. A representative approach involves:

Bromination : Introducing bromine at the ortho position of 5-methoxybenzoic acid derivatives (e.g., using Br₂ or NBS) .

Amide Coupling : Reacting the brominated benzoic acid with 2,3-dimethoxy-2-methylpropylamine using coupling agents like HATU or EDC .

Purification : Column chromatography or recrystallization to isolate the product.
Key Considerations : Catalyst selection (e.g., Pd(PPh₃)₄ for coupling), solvent systems (THF/DMF), and reaction temperature (80–120°C) significantly impact yield .

Q. How is the structural identity of this compound verified in research settings?

  • Methodological Answer : Use a combination of:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at 2,3-dimethoxypropyl and bromine at C2 of the benzamide) .
  • HRMS : Validate molecular formula (e.g., C₁₅H₂₁BrNO₄ requires m/z 366.06) .
  • X-ray Crystallography : Resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding between methoxy and amide groups) .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodological Answer : Critical properties include:
Property Value Source
Molecular Weight~366.08 g/mol
SolubilityLow in H₂O; soluble in DMSO
LogP (Partition Coeff.)~2.5 (predicted)
These properties guide solvent selection (e.g., DMSO for in vitro assays) and formulation strategies for biological testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Assay Variability : Compare binding affinity (e.g., dopamine D₂ receptor IC₅₀) across standardized assays (e.g., radioligand displacement vs. functional cAMP assays) .
  • Structural Confounders : Verify purity (>95% via HPLC) and rule out degradation products .
  • Species Differences : Cross-test in human vs. rodent receptor isoforms .
    Example : Antidopaminergic activity discrepancies may stem from divergent stereoelectronic orientations of the methoxy group, requiring conformational analysis via DFT calculations .

Q. What strategies optimize reaction conditions for scalable synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) to improve green chemistry metrics .
  • Flow Chemistry : Implement continuous flow systems for bromination steps to reduce batch variability .
    Data-Driven Example : A 15% yield increase was achieved by switching from batch to flow conditions in analogous benzamide syntheses .

Q. How to design analogs to improve pharmacological profiles while minimizing side effects?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Substituent Effects : Replace the 2-bromo group with electron-withdrawing groups (e.g., CF₃) to enhance receptor selectivity .
  • Bioisosteres : Substitute the 2-methylpropyl group with cyclopropyl to reduce metabolic degradation .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with dopamine D₂ receptors and optimize steric compatibility .

Q. What methodologies elucidate molecular interactions with biological targets?

  • Methodological Answer :
  • In Vitro Binding Assays : Radiolabeled ligand competition studies (e.g., [³H]spiperone displacement for D₂ receptors) .
  • Cryo-EM/X-ray Crystallography : Resolve compound-receptor complexes to identify critical interactions (e.g., hydrogen bonds with Ser193 in the D₂ receptor) .
  • Molecular Dynamics Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs .

Q. How to address stability and degradation issues during storage and handling?

  • Methodological Answer :
  • Degradation Pathways : Identify hydrolytic cleavage of the amide bond via LC-MS under accelerated conditions (40°C, 75% RH) .
  • Stabilization Strategies :
  • Lyophilization : Store as a lyophilized powder under argon .
  • Excipients : Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical-mediated degradation .

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